3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid
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Overview
Description
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is a complex organic compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Acetylation: The benzodioxole derivative is then acetylated using acetic anhydride to form the corresponding acetate.
Amidation: The acetate is reacted with an amine to form the acetamido derivative.
Coupling with Benzoic Acid: Finally, the acetamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes such as cyclooxygenase (COX), potentially inhibiting their activity and leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and acetamido moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
649773-98-8 |
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Molecular Formula |
C16H13NO6 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
3-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO6/c18-15(17-11-3-1-2-10(6-11)16(19)20)8-21-12-4-5-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
PPJCREGUJNHAMY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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